molecular formula C13H19NO B7820087 4-(Cyclohexyloxy)-2-methylaniline

4-(Cyclohexyloxy)-2-methylaniline

Cat. No.: B7820087
M. Wt: 205.30 g/mol
InChI Key: GSZFTKZBNLAWHN-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-2-methylaniline is an organic compound characterized by a benzene ring substituted with a cyclohexyloxy group and a methyl group at the second position, along with an aniline group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting 2-methylaniline with cyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-methylaniline with cyclohexyl bromide in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding quinone derivative.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: this compound quinone

  • Reduction: this compound amine

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

4-(Cyclohexyloxy)-2-methylaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

4-(Cyclohexyloxy)-2-methylaniline is similar to other compounds such as 4-(Cyclohexyloxy)aniline and 2-methylaniline. its unique combination of substituents provides distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclohexyloxy group, in particular, enhances its reactivity and stability.

Comparison with Similar Compounds

  • 4-(Cyclohexyloxy)aniline

  • 2-methylaniline

  • 4-(Cyclohexyloxy)-4-oxobutanoic acid

This comprehensive overview highlights the significance of 4-(Cyclohexyloxy)-2-methylaniline in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

4-cyclohexyloxy-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZFTKZBNLAWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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